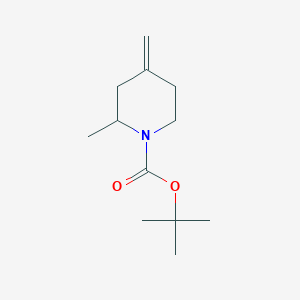
tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate
Vue d'ensemble
Description
tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate typically involves the protection of the amine group in 2-methyl-4-methylenepiperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature, and the product is purified by standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Trifluoroacetic acid in dichloromethane.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Free amine derivatives.
Applications De Recherche Scientifique
tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate involves the protection of the amine group by the Boc group. This protection prevents unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine group .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate is unique due to its specific structure, which includes both a Boc-protected amine and a methylene group. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C12H21NO2 |
|---|---|
Poids moléculaire |
211.30 g/mol |
Nom IUPAC |
tert-butyl 2-methyl-4-methylidenepiperidine-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-9-6-7-13(10(2)8-9)11(14)15-12(3,4)5/h10H,1,6-8H2,2-5H3 |
Clé InChI |
MWKRDIXJPNEIPH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=C)CCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
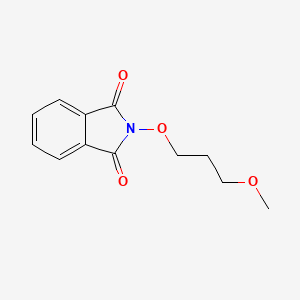
![2-amino-5-[4-(2-Hydroxyethyl)-1-piperazinyl]-N-methylbenzamide](/img/structure/B8604646.png)
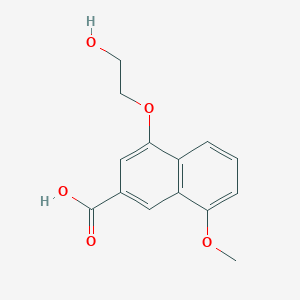
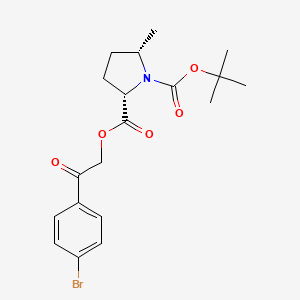
![[2,3,5,6-Tetrafluoro-4-(prop-2-en-1-yl)phenyl]methanol](/img/structure/B8604671.png)
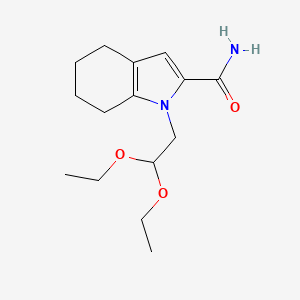
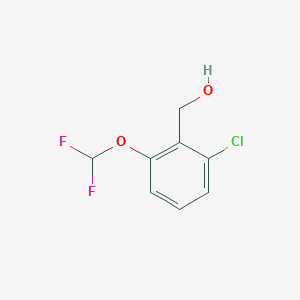


![tetrahydro-1H-Pyrrolo[1,2-b]pyrazol-2(3H)-one](/img/structure/B8604696.png)
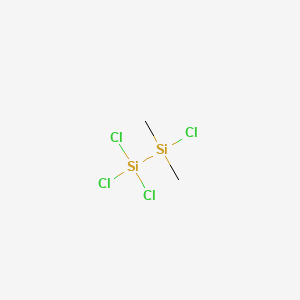
![(2S)-5-[(Phenylmethoxy)imino]-2-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B8604705.png)
![2',3'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B8604717.png)

